Ethyl 2-(4-chloropyrimidin-5-YL)acetate
Overview
Description
Ethyl 2-(4-chloropyrimidin-5-YL)acetate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is characterized by the presence of a chloropyrimidine ring and an ethyl acetate group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-chloropyrimidin-5-YL)acetate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-chloropyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-chloropyrimidin-5-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: The major product is 2-(4-chloropyrimidin-5-YL)acetic acid.
Scientific Research Applications
Ethyl 2-(4-chloropyrimidin-5-YL)acetate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloropyrimidin-5-YL)acetate involves its interaction with specific molecular targets. The chloropyrimidine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl 2-(2-chloropyrimidin-5-YL)acetate: This compound has a similar structure but with the chlorine atom at the 2-position instead of the 4-position.
Methyl 2-(2-chloropyrimidin-4-YL)acetate: Another similar compound with a methyl ester group and chlorine at the 2-position.
Uniqueness: Ethyl 2-(4-chloropyrimidin-5-YL)acetate is unique due to the position of the chlorine atom on the pyrimidine ring, which influences its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .
Biological Activity
Ethyl 2-(4-chloropyrimidin-5-yl)acetate is a synthetic compound belonging to the class of pyrimidine derivatives, which are noted for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and an ethyl acetate moiety. The presence of the chloropyrimidine structure is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Pyrimidine derivatives often modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that have shown anti-inflammatory and anticancer properties .
- Receptor Modulation : By binding to certain receptors, it may influence cellular signaling pathways, thus affecting cell proliferation and apoptosis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant activity against various cancer cell lines. In one study, it was evaluated alongside other pyrimidine derivatives for its cytotoxic effects against human cancer cells. The results indicated that this compound exhibited IC50 values comparable to established anticancer agents .
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 0.01 - 0.08 | |
A549 (Lung) | 0.05 - 0.10 | |
Colo-205 (Colon) | 0.02 - 0.09 | |
A2780 (Ovarian) | 0.03 - 0.07 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects:
- COX Enzyme Inhibition : Similar compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Preliminary results suggest that this compound may also exhibit this property .
Case Studies and Research Findings
- Study on Pyrimidine Derivatives : A comprehensive evaluation of various pyrimidine derivatives, including this compound, revealed that those with electron-donating substituents exhibited enhanced anti-inflammatory activity due to improved binding affinity to COX enzymes .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using multiple cancer cell lines, indicating that this compound has selective toxicity towards cancer cells compared to normal cells, highlighting its potential as a therapeutic agent .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications on the pyrimidine ring significantly influenced biological activity, suggesting that further optimization could enhance efficacy .
Properties
IUPAC Name |
ethyl 2-(4-chloropyrimidin-5-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-5-11-8(6)9/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDARYMFTQTCTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=CN=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676777 | |
Record name | Ethyl (4-chloropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-47-7 | |
Record name | Ethyl 4-chloro-5-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6214-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (4-chloropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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